Lipophilicity (XLogP3) Differentiates 3,5-Dichloro Analog from Unsubstituted and Monomethyl Benzenesulfonyl Comparators
The target compound exhibits a computed XLogP3 of 3.7, which is significantly higher than the unsubstituted benzenesulfonyl comparator (CAS 31739-64-7, XLogP3 = 2.5) and the 4-methyl analog (CAS 478062-94-1, XLogP3 = 2.8), and substantially exceeds the methanesulfonyl analog (CAS 478063-20-6, XLogP3 = 0.9) [1][2]. This 1.2–2.8 log unit increase in predicted lipophilicity, conferred by the two electron-withdrawing chlorine atoms on the sulfonyl phenyl ring, is expected to enhance passive membrane permeability and may influence non-specific protein binding in biochemical and cellular assays. In the context of the KAT6A benzoylsulfonohydrazide SAR, co-optimization of lipophilicity and potency was a critical parameter during lead development [3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 3.7 (CID 1481259) |
| Comparator Or Baseline | CAS 31739-64-7 (unsubstituted): 2.5; CAS 478062-94-1 (4-methyl): 2.8; CAS 478063-20-6 (methanesulfonyl): 0.9 |
| Quantified Difference | ΔXLogP3 = +1.2 (vs. unsubstituted phenyl); ΔXLogP3 = +0.9 (vs. 4-methyl); ΔXLogP3 = +2.8 (vs. methanesulfonyl) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2025.09.15) |
Why This Matters
Higher lipophilicity may translate to improved cell permeability in phenotypic and target-based cellular assays, making the 3,5-dichloro analog preferable for cell-based screening campaigns where intracellular target access is required.
- [1] PubChem Compound Summary for CID 1481259, 3,5-dichloro-N'-[2-(1H-pyrrol-1-yl)benzoyl]benzenesulfonohydrazide. Computed XLogP3-AA: 3.7. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/1481259 (accessed 2026-05-09). View Source
- [2] PubChem Compound Summaries for comparators: CID 1481263 (CAS 31739-64-7, XLogP3 = 2.5), CID 1481264 (CAS 478063-20-6, XLogP3 = 0.9), CID 1481235 (CAS 478062-94-1, XLogP3 = 2.8). National Center for Biotechnology Information. (accessed 2026-05-09). View Source
- [3] Leaver, D. J.; Cleary, B.; Nguyen, N.; Priebbenow, D. L.; Lagiakos, H. R.; Sanchez, J.; Xue, L.; Huang, F.; Sun, Y.; Mujumdar, P.; et al. Discovery of Benzoylsulfonohydrazides as Potent Inhibitors of the Histone Acetyltransferase KAT6A. J. Med. Chem. 2019, 62 (15), 7146–7159. (Class-level SAR demonstrating lipophilicity-potency co-optimization). View Source
